Methyl 4-(2-chloro-5-thienyl)-4-oxobutyrate
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Overview
Description
Methyl 4-(2-chloro-5-thienyl)-4-oxobutyrate is an organic compound that belongs to the class of thienyl-substituted esters. This compound is characterized by the presence of a thienyl ring, which is a sulfur-containing heterocycle, and a chlorinated substituent. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-chloro-5-thienyl)-4-oxobutyrate typically involves the reaction of 2-chloro-5-thiophenecarboxylic acid with methyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the esterification process. The reaction mixture is then heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial production methods also emphasize the importance of safety and environmental considerations, such as the proper handling and disposal of hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-chloro-5-thienyl)-4-oxobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of hydroxy derivatives.
Substitution: The chlorine atom in the thienyl ring can be substituted with other nucleophiles, leading to the formation of a wide range of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted thienyl esters.
Scientific Research Applications
Methyl 4-(2-chloro-5-thienyl)-4-oxobutyrate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 4-(2-chloro-5-thienyl)-4-oxobutyrate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For example, its potential antimicrobial activity could be attributed to the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(2-chloro-5-thienyl)-4-hydroxybutyrate
- Methyl 4-(2-chloro-5-thienyl)-4-aminobutyrate
- Methyl 4-(2-chloro-5-thienyl)-4-methylbutyrate
Uniqueness
Methyl 4-(2-chloro-5-thienyl)-4-oxobutyrate is unique due to its specific structural features, such as the presence of both a thienyl ring and a chlorinated substituent. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 4-(5-chlorothiophen-2-yl)-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3S/c1-13-9(12)5-2-6(11)7-3-4-8(10)14-7/h3-4H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYBIPWJLZMOOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)C1=CC=C(S1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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